molecular formula C13H18N2O2 B2613680 Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate CAS No. 154972-21-1

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate

Cat. No.: B2613680
CAS No.: 154972-21-1
M. Wt: 234.299
InChI Key: FULUIUKVVTWQCX-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate is a chemical compound with the molecular formula C13H18N2O2 . It has a molecular weight of 234.3 and is typically found in a powder form . The IUPAC name for this compound is tert-butyl 3,4-dihydrophthalazine-2 (1H)-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14-15/h4-7,14H,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 234.3 .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate are not available from the search results, it’s worth noting that compounds of similar structure are often used as intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities , suggesting potential future directions in drug discovery and development.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-phthalazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14-15/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUIUKVVTWQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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